molecular formula C14H5Cl3O2 B072979 1,4,5-Trichloroanthracene-9,10-dione CAS No. 1594-64-5

1,4,5-Trichloroanthracene-9,10-dione

Cat. No.: B072979
CAS No.: 1594-64-5
M. Wt: 311.5 g/mol
InChI Key: ISPZGSLKFNLVQT-UHFFFAOYSA-N
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Description

1,4,5-Trichloroanthracene-9,10-dione is a chlorinated derivative of anthraquinone, a tricyclic aromatic compound with two keto groups at positions 9 and 10. Anthraquinones are known for their planar structure, which facilitates intercalation into DNA, disrupting nucleic acid synthesis and exhibiting antitumor activity . The substitution of chlorine atoms at positions 1, 4, and 5 introduces electron-withdrawing effects, altering electronic properties, solubility, and biological interactions compared to non-halogenated analogs.

Properties

CAS No.

1594-64-5

Molecular Formula

C14H5Cl3O2

Molecular Weight

311.5 g/mol

IUPAC Name

1,4,5-trichloroanthracene-9,10-dione

InChI

InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H

InChI Key

ISPZGSLKFNLVQT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl

Synonyms

1,4,5-Trichloro-9,10-antracenedione

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state anthraquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Aminoanthraquinones and thioanthraquinones.

Scientific Research Applications

1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:

Comparison with Similar Compounds

Structural Isomers: 1,4,6-Trichloroanthracene-9,10-dione

The positional isomer 1,4,6-Trichloroanthracene-9,10-dione (CAS 6470-83-3) shares the same molecular formula (C₁₄H₅Cl₃O₂ ) and molar mass (311.55 g/mol ) as the 1,4,5-isomer. However, the chlorine atoms at positions 1, 4, and 6 create distinct electronic and steric effects:

  • Reactivity : Differences in chlorine positions influence regioselectivity in further substitutions (e.g., nucleophilic aromatic substitution) .
Property 1,4,5-Trichloroanthracene-9,10-dione 1,4,6-Trichloroanthracene-9,10-dione
Molecular Formula C₁₄H₅Cl₃O₂ C₁₄H₅Cl₃O₂
Molar Mass (g/mol) 311.55 311.55
Chlorine Positions 1, 4, 5 1, 4, 6
Key Applications Under investigation Intermediate in dye synthesis

Dichloro Derivatives: 1,5-Dichloroanthracene-9,10-dione

Key differences include:

  • Biological Activity : Dichloro derivatives exhibit moderate cytotoxicity but require functionalization (e.g., amine addition) to enhance DNA intercalation and antitumor potency .

Nitro-Substituted Analogs: 1,5-Dinitroanthracene-9,10-dione

1,5-Dinitroanthracene-9,10-dione (CAS 82-35-9) replaces chlorine with nitro groups, introducing stronger electron-withdrawing effects:

  • Electronic Properties : Nitro groups decrease electron density in the aromatic ring, reducing solubility in polar solvents but enhancing stability under oxidative conditions.
  • Toxicity : Classified as acutely toxic (H302) and mutagenic (H341), contrasting with the trichloro derivative’s hazards (e.g., sensitization, H317) .

Hydroxylated Derivatives: Quinalizarin

Quinalizarin (1,2,5,8-tetrahydroxyanthracene-9,10-dione, CAS 81-61-8) features hydroxyl groups instead of chlorine:

  • Solubility : Hydroxyl groups enable hydrogen bonding, improving aqueous solubility compared to chlorinated analogs.
  • Biological Activity: Demonstrates protein kinase inhibition and metal chelation, mechanisms distinct from chloroanthraquinones’ DNA intercalation .

Amino-Substituted Derivatives: 1,4-Bis(butylamino)anthracene-9,10-dione

1,4-Bis(butylamino)anthracene-9,10-dione (CAS 17354-14-2) substitutes chlorine with butylamino groups:

  • Basicity: Amino groups increase basicity, enabling protonation at physiological pH and stronger DNA interactions via electrostatic forces.
  • Toxicity Profile: Exhibits mutagenicity (H341) and carcinogenicity (H351), highlighting substituent-dependent risks .

Key Research Findings

Data Tables

Table 1: Comparative Properties of Anthraquinone Derivatives

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Properties Biological Activity
This compound 1, 4, 5 C₁₄H₅Cl₃O₂ 311.55 Lipophilic, electron-withdrawing Moderate cytotoxicity
1,4,6-Trichloroanthracene-9,10-dione 1, 4, 6 C₁₄H₅Cl₃O₂ 311.55 Asymmetric, dye intermediate Under investigation
1,5-Dinitroanthracene-9,10-dione 1, 5 C₁₄H₆N₂O₄ 290.21 Oxidatively stable, mutagenic Acute toxicity
Quinalizarin 1, 2, 5, 8 C₁₄H₈O₆ 272.21 Water-soluble, chelating agent Protein kinase inhibition

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